2-Amino-5-iodonicotinic acid 2-Amino-5-iodonicotinic acid
Brand Name: Vulcanchem
CAS No.: 54400-30-5
VCID: VC2551793
InChI: InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
SMILES: C1=C(C=NC(=C1C(=O)O)N)I
Molecular Formula: C6H5IN2O2
Molecular Weight: 264.02 g/mol

2-Amino-5-iodonicotinic acid

CAS No.: 54400-30-5

Cat. No.: VC2551793

Molecular Formula: C6H5IN2O2

Molecular Weight: 264.02 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-iodonicotinic acid - 54400-30-5

Specification

CAS No. 54400-30-5
Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
IUPAC Name 2-amino-5-iodopyridine-3-carboxylic acid
Standard InChI InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
Standard InChI Key XEJZAMUIUDIMNL-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(=O)O)N)I
Canonical SMILES C1=C(C=NC(=C1C(=O)O)N)I

Introduction

Chemical Properties and Structure

2-Amino-5-iodonicotinic acid (C₆H₅IN₂O₂) is a substituted pyridine with three key functional groups: an amino group at position 2, an iodo substituent at position 5, and a carboxylic acid moiety at position 3. The compound is registered with CAS number 54400-30-5 and has a molecular weight of 264.02 g/mol .

Physical and Chemical Properties

The compound typically appears as an orange to brown powder with a density of approximately 2.208 g/cm³. It exhibits moderate lipophilicity with a calculated LogP value of 1.54780, suggesting a balance between hydrophilic and lipophilic properties that may contribute to its pharmaceutical relevance .

Table 1: Key physicochemical properties of 2-Amino-5-iodonicotinic acid

PropertyValue
IUPAC Name2-amino-5-iodopyridine-3-carboxylic acid
Molecular FormulaC₆H₅IN₂O₂
Molecular Weight264.02 g/mol
AppearanceOrange to brown powder
Density2.208 g/cm³
LogP1.54780
CAS Number54400-30-5

Structural Identifiers

The compound can be represented by several chemical identifiers that assist in database searching and structure recognition. The canonical SMILES notation is C1=C(C(=NC=C1I)N)C(=O)O, while the InChI identifier is InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) . These structural representations help in computational analysis and database querying of the compound.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-Amino-5-iodonicotinic acid and related compounds, showcasing the importance of this molecule in organic synthesis.

Iodination of 2-Aminopyridine Derivatives

One of the primary methods for synthesizing 2-Amino-5-iodonicotinic acid involves the iodination of 2-aminopyridine derivatives. According to patent literature, the process begins with dissolving 2-aminopyridine in water, followed by controlled addition of iodine in multiple batches under stirring and temperature regulation .

The key steps in this synthesis involve:

  • Dissolving 2-aminopyridine in water

  • Adding iodine in 3-5 batches under stirring

  • Maintaining temperature between 80-90°C during heat preservation

  • Adding hydrogen peroxide dropwise after heat preservation

  • Heating and refluxing, followed by cooling and filtration

The molar ratio of 2-aminopyridine to iodine to hydrogen peroxide is typically 1:1-1.2:0.3-1.2, with a mass ratio of 2-aminopyridine to water of 1:2-8. This method offers a practical approach for industrial-scale production.

Synthesis via Bromination and Iodination

Another approach involves a two-step process starting with bromination followed by iodination. This method, particularly useful for synthesizing related compounds like 2-amino-5-bromo-3-iodopyridine, demonstrates the versatility of halogenation strategies in pyridine chemistry .

The process typically proceeds through:

  • Bromination using N-bromosuccinimide (NBS) in acetone

  • Subsequent iodination using potassium iodide and potassium iodate under acidic conditions

  • Control of reaction temperature and time to optimize yield and minimize side products

Research findings indicate that maintaining specific temperature ranges (around 10°C for bromination and 100°C for iodination) is crucial for achieving high yields and product purity .

One-Pot Synthesis Strategies

Modern synthetic approaches aim to streamline the synthesis through one-pot methodologies. Research published in the Journal of Organic Chemistry describes a one-pot, two-stage synthesis-functionalization protocol applicable to various heterocyclic compounds including pyridine derivatives .

This method demonstrates several advantages:

For 2-amino-5-iodonicotinic acid and related compounds, the one-pot approach involves coordinated sequence of reactions within the same vessel, saving time and resources while minimizing waste.

Analytical Characterization

The definitive identification and purity assessment of 2-Amino-5-iodonicotinic acid relies on various analytical techniques that provide complementary structural information.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. While specific NMR data for 2-Amino-5-iodonicotinic acid is limited in the literature, related compounds show characteristic patterns. For instance, similar iodinated pyridine derivatives exhibit distinct signals for aromatic protons in the downfield region (δ 7.5-8.5 ppm), with amino protons appearing as broad singlets at approximately δ 6.7-6.9 ppm .

Infrared (IR) spectroscopy provides complementary information about functional groups, with characteristic bands for:

  • N-H stretching (amino group): 3300-3500 cm⁻¹

  • C=O stretching (carboxylic acid): 1700-1725 cm⁻¹

  • C=N and C=C stretching (pyridine ring): 1400-1600 cm⁻¹

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents the standard method for purity assessment and quantitative analysis. Typical conditions employ C18 reversed-phase columns with mobile phases consisting of acetate buffer/methanol mixtures (commonly 80:20) at flow rates of approximately 1 mL/min, with UV detection at 254 nm .

Mass spectrometry provides definitive molecular weight confirmation, with the protonated molecular ion [M+H]⁺ appearing at m/z 265, corresponding to the monoisotopic mass of 263.94 .

Applications in Research and Development

2-Amino-5-iodonicotinic acid has demonstrated significant utility across various research domains, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Intermediates

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features—particularly the amino group, iodo substituent, and carboxylic acid—provide versatile handles for chemical diversification through various transformations:

  • Amide coupling reactions utilizing the carboxylic acid

  • Metal-catalyzed cross-coupling reactions exploiting the iodo substituent

  • Nucleophilic substitution or addition reactions involving the amino group

These transformations enable the construction of complex molecular architectures relevant to drug discovery .

Palladium-Catalyzed Cross-Coupling Applications

The iodo substituent at position 5 makes 2-Amino-5-iodonicotinic acid particularly valuable in palladium-catalyzed transformations. Research published in peer-reviewed journals highlights its potential in C-N cross-coupling reactions, which represent powerful methods for constructing carbon-nitrogen bonds in pharmaceutical synthesis .

The applications include:

  • Synthesis of anilines and aniline derivatives

  • Construction of nitrogen-containing heterocycles

  • Formation of complex bioactive molecules with amine functionalities

Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of oxadiazoles and related nitrogen-containing heterocycles. Recent research demonstrates its utility in a one-pot synthesis-functionalization strategy for streamlined creation of 2,5-disubstituted 1,3,4-oxadiazoles .

These heterocycles have garnered attention due to their broad spectrum of biological activities, including:

  • Anticancer properties

  • Antimicrobial effects

  • Anti-inflammatory activity

  • Antiviral potential

Compound TypeCancer Cell LineActivity Range (GI₅₀)Selectivity Index
Amino-quinolonesSKOV-313-38 μM1-4
Modified pyridine derivativesSKOV-317-25 μM2-5
Pyridine-carboxylic acid derivativesVarious10-40 μMVariable

Role in Purine Nucleotide Biosynthesis Inhibition

Research indicates that certain pyridyl substituted compounds, structurally related to 2-Amino-5-iodonicotinic acid, demonstrate inhibitory effects on de novo purine nucleotide biosynthesis. Specifically, some derivatives act as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) .

This inhibition mechanism represents a significant therapeutic strategy, as disruption of purine biosynthesis can selectively target rapidly dividing cells, such as cancer cells, with potential applications in oncology.

Future Research Directions

The versatility of 2-Amino-5-iodonicotinic acid suggests several promising avenues for future research and development.

Synthetic Methodology Enhancement

Continued refinement of synthetic methods may focus on:

  • Development of greener, more sustainable approaches

  • Exploration of metal-free catalytic systems

  • Application of flow chemistry for continuous production

  • Stereoselective transformations of the core structure

Medicinal Chemistry Applications

The structural features of 2-Amino-5-iodonicotinic acid position it as an attractive scaffold for medicinal chemistry exploration:

  • Structure-activity relationship studies focusing on the amino and carboxylic acid groups

  • Investigation of metal complexes for potential biological activity

  • Development of targeted drug delivery systems incorporating the core structure

  • Exploration of prodrug approaches utilizing the carboxylic acid functionality

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator